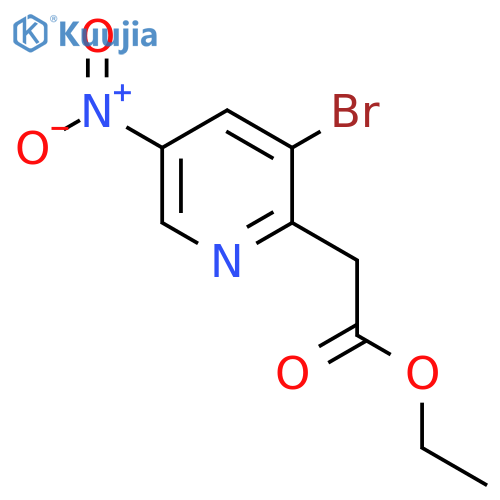

Cas no 1807213-11-1 (Ethyl 3-bromo-5-nitropyridine-2-acetate)

Ethyl 3-bromo-5-nitropyridine-2-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-5-nitropyridine-2-acetate

-

- インチ: 1S/C9H9BrN2O4/c1-2-16-9(13)4-8-7(10)3-6(5-11-8)12(14)15/h3,5H,2,4H2,1H3

- InChIKey: JRTOACRAIWOAFI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CN=C1CC(=O)OCC)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 269

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 85

Ethyl 3-bromo-5-nitropyridine-2-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029011509-250mg |

Ethyl 3-bromo-5-nitropyridine-2-acetate |

1807213-11-1 | 95% | 250mg |

$1,019.20 | 2022-03-31 | |

| Alichem | A029011509-1g |

Ethyl 3-bromo-5-nitropyridine-2-acetate |

1807213-11-1 | 95% | 1g |

$3,010.80 | 2022-03-31 |

Ethyl 3-bromo-5-nitropyridine-2-acetate 関連文献

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

Ethyl 3-bromo-5-nitropyridine-2-acetateに関する追加情報

Comprehensive Overview of Ethyl 3-bromo-5-nitropyridine-2-acetate (CAS No. 1807213-11-1)

Ethyl 3-bromo-5-nitropyridine-2-acetate (CAS No. 1807213-11-1) is a specialized heterocyclic compound widely utilized in pharmaceutical and agrochemical research. This compound belongs to the nitropyridine family, characterized by its bromine and nitro functional groups, which enhance its reactivity in cross-coupling reactions and nucleophilic substitutions. Its molecular structure makes it a valuable intermediate for synthesizing active pharmaceutical ingredients (APIs) and crop protection agents.

In recent years, the demand for nitropyridine derivatives like Ethyl 3-bromo-5-nitropyridine-2-acetate has surged due to their role in developing targeted therapies and sustainable agrochemicals. Researchers are particularly interested in its potential applications in cancer drug discovery and pesticide formulation, aligning with global trends toward precision medicine and green chemistry. The compound’s CAS number (1807213-11-1) is frequently searched in scientific databases, reflecting its relevance in modern organic synthesis.

The synthesis of Ethyl 3-bromo-5-nitropyridine-2-acetate involves multi-step halogenation and esterification processes, often optimized for high yield and purity. Its nitro group facilitates further functionalization, making it a versatile building block for drug candidates such as kinase inhibitors and antibacterial agents. Analytical techniques like HPLC and NMR are critical for quality control, ensuring compliance with Good Manufacturing Practices (GMP).

From an SEO perspective, common queries related to this compound include "synthesis of Ethyl 3-bromo-5-nitropyridine-2-acetate," "CAS 1807213-11-1 applications," and "nitropyridine derivatives in drug development." These keywords highlight its interdisciplinary importance. Additionally, discussions on AI-assisted molecular design often reference such compounds to demonstrate machine learning applications in chemical property prediction.

Environmental and regulatory considerations are also pivotal. While Ethyl 3-bromo-5-nitropyridine-2-acetate is not classified as hazardous, its handling requires standard laboratory safety protocols. The compound’s stability under various pH conditions and thermal profiles is frequently studied to optimize storage and transportation. These factors align with the growing emphasis on sustainable chemical practices and carbon footprint reduction in the industry.

In conclusion, Ethyl 3-bromo-5-nitropyridine-2-acetate (CAS No. 1807213-11-1) exemplifies the intersection of chemical innovation and industrial demand. Its adaptability in medicinal chemistry and material science ensures its continued relevance, driven by advancements in catalysis and bioactive molecule design. As research evolves, this compound is poised to play a critical role in addressing global challenges in healthcare and agriculture.

1807213-11-1 (Ethyl 3-bromo-5-nitropyridine-2-acetate) 関連製品

- 1240596-45-5(2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol)

- 1505213-54-6(1-(1-isocyanatoethyl)-2-methoxybenzene)

- 2034572-48-8(4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)

- 362601-72-7(Carbamothioic chloride,(2-chlorophenyl)methyl- (9CI))

- 890640-94-5(2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)

- 2171347-60-5(3-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopentane-1-carboxylic acid)

- 205810-04-4(ethyl 4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoate)

- 1803606-50-9(3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride)

- 2171929-91-0(5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2445793-57-5(Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate)